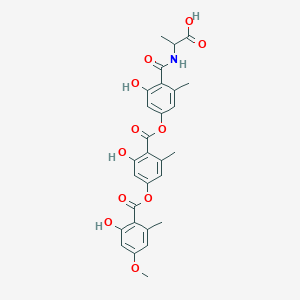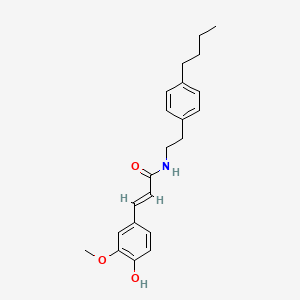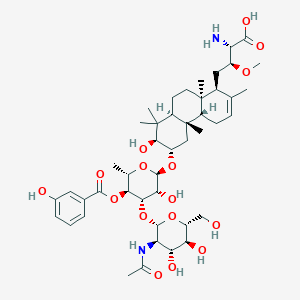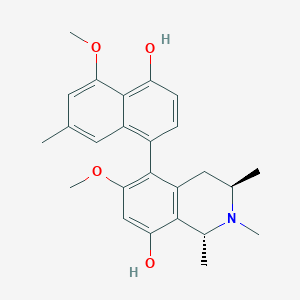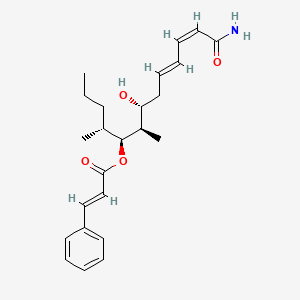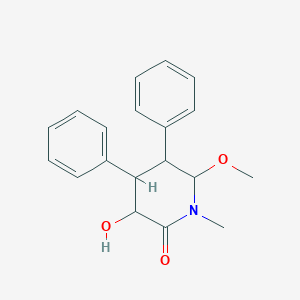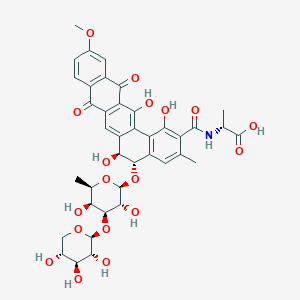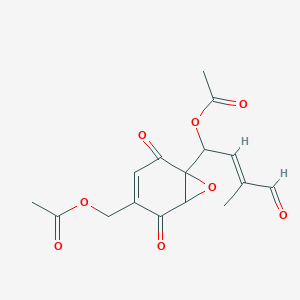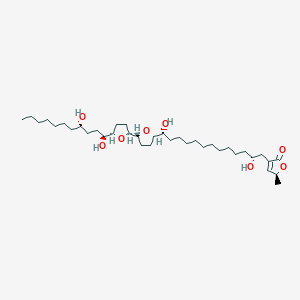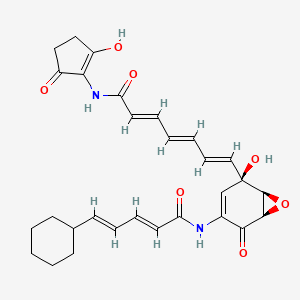
Alisamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alisamycin is a natural product found in Streptomyces actuosus with data available.
Scientific Research Applications
Ansamycin Macrodilactams
Ansamycins, a family including Alisamycin, are characterized by their unique structure involving an aromatic chromophore and an aliphatic chain. They have shown significant potential in drug discovery due to their diverse bioactivities. For instance, the discovery of novel ansamycin macrodilactams, Juanlimycins A and B, from Streptomyces sp. highlights the ongoing research in this field to uncover new compounds with unique features for potential therapeutic applications (Zhang et al., 2014).
DNA Topoisomerase Inhibition
Ansamycins like Alisamycin have been studied for their ability to inhibit human DNA topoisomerases, a crucial target in cancer therapy. For example, ansavaricins, derived from ansamycins, have shown varying degrees of inhibition against these enzymes, suggesting their potential as leads for developing new cancer therapeutics (Zhang et al., 2017).
Hsp90 Inhibition and Cancer Therapy
A significant area of ansamycin research focuses on their role as inhibitors of heat shock protein 90 (Hsp90), crucial in cancer treatment. Ansamycins like geldanamycin have been extensively studied for their anti-tumor effects, leading to the development of clinical candidates like 17-AAG for treating cancer patients (Porter et al., 2009).
Antimicrobial and Antibacterial Properties
Alisamycin, as part of the ansamycin class, contributes to our understanding of antimicrobial and antibacterial properties of these compounds. Studies on 16-membered macrolide antibiotics, which share similarities with ansamycins, have revealed their efficacy against various bacterial strains, expanding the scope of these antibiotics in veterinary and potentially human medicine (Arsić et al., 2017).
Membrane Interaction and Platelet Aggregation
Research has also explored the interaction of ansamycins with cell membranes. For instance, geldanamycin has been shown to disrupt platelet-membrane structure, leading to inhibition of platelet aggregation. This highlights the potential of ansamycins in affecting cellular processes beyond their primary targets (Suttitanamongkol et al., 2000).
properties
Product Name |
Alisamycin |
|---|---|
Molecular Formula |
C29H32N2O7 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(2E,4E,6E)-7-[(1S,2R,6R)-4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide |
InChI |
InChI=1S/C29H32N2O7/c32-21-15-16-22(33)25(21)31-24(35)13-6-1-2-9-17-29(37)18-20(26(36)27-28(29)38-27)30-23(34)14-8-7-12-19-10-4-3-5-11-19/h1-2,6-9,12-14,17-19,27-28,32,37H,3-5,10-11,15-16H2,(H,30,34)(H,31,35)/b2-1+,12-7+,13-6+,14-8+,17-9+/t27-,28-,29+/m0/s1 |
InChI Key |
JNNCGBMBOYDZEW-BSHZQBLZSA-N |
Isomeric SMILES |
C1CCC(CC1)/C=C/C=C/C(=O)NC2=C[C@@]([C@@H]3[C@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O |
Canonical SMILES |
C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |
synonyms |
alisamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



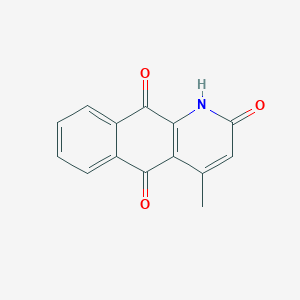
![(R)-1-(2-Methyl-benzothiazol-5-yloxy)-3-{4-[5-(4-trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylmethyl]-piperazin-1-yl}-propan-2-ol](/img/structure/B1250797.png)
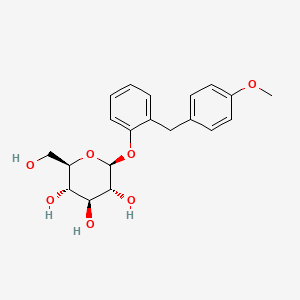
![[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1250801.png)
![3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1250802.png)
